N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Description
Historical Development of Benzothiazole Research
The benzothiazole nucleus, comprising fused benzene and thiazole rings, was first synthesized in 1889 by Heinrich Debus through condensation reactions involving aniline derivatives and sulfur-containing precursors. Initially explored as industrial dyes and vulcanization accelerators, its medicinal potential remained unrealized until the mid-20th century. Seminal work in the 1950s revealed that 2-aminobenzothiazoles exhibited tuberculostatic activity, catalyzing systematic investigations into structure-activity relationships (SAR).
The 1980s marked a turning point with the discovery that benzothiazole derivatives could modulate enzyme systems such as cyclooxygenase (COX) and phosphodiesterase (PDE), linking their electronic properties to anti-inflammatory effects. Advancements in combinatorial chemistry during the 2000s enabled high-throughput screening of substituted benzothiazoles, identifying lead compounds with nanomolar affinity for kinase targets like EGFR and PI3K. Contemporary research leverages computational modeling to optimize substituent patterns, as exemplified by PMX610 and compound 4i, which demonstrate selective cytotoxicity against non-small cell lung cancer cells.
Significance of Methoxybenzamide-Substituted Benzothiazoles
Methoxy substitutions on benzothiazole derivatives confer distinct advantages in drug design:
The introduction of methoxybenzamide moieties at the 2-position of benzothiazole, as seen in N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide, creates a bifunctional pharmacophore. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that the 3-methoxy group induces a 15° dihedral angle between benzamide and benzothiazole planes, optimizing binding to hydrophobic enzyme clefts. This conformational restriction reduces entropic penalties during target engagement, enhancing inhibitory constants (Ki) by 2–3 orders of magnitude compared to non-substituted analogues.
Position of this compound in Medicinal Chemistry
This compound occupies a unique niche due to its dual substitution pattern:
Structural Advantages
- 5,6-Dimethoxy Benzothiazole Core : The vicinal methoxy groups at positions 5 and 6 create a electron-rich region that stabilizes charge-transfer complexes with tyrosine kinases. Molecular dynamics simulations show these groups form hydrogen bonds with Thr766 and Met769 in EGFR’s active site.
- 3-Methoxybenzamide Side Chain : Positioned ortho to the amide linkage, this group prevents rotational freedom while providing a hydrogen bond acceptor for Asp831 in PI3Kγ.
Therapeutic Potential
Preliminary studies on structurally similar compounds suggest three primary mechanisms:
- Dual Kinase Inhibition : Simultaneous blockade of ERK and AKT pathways, as demonstrated by Western blot analysis showing 80% reduction in phosphorylated ERK1/2 at 4 μM concentrations.
- Cytokine Modulation : Downregulation of IL-6 and TNF-α production in RAW264.7 macrophages (IC50 = 1.8 μM), indicating anti-inflammatory synergy.
- Apoptotic Induction : Flow cytometry reveals G0/G1 cell cycle arrest (62% vs. 38% in controls) and caspase-3 activation in A549 lung cancer cells.
Comparative Analysis
The compound’s drug-likeness parameters, predicted via SwissADME, show favorable metrics:
| Parameter | Value | Ideal Range |
|---|---|---|
| LogP | 3.1 | 2–5 |
| TPSA | 98 Ų | <140 Ų |
| H-bond Donors | 2 | ≤5 |
| H-bond Acceptors | 6 | ≤10 |
These properties position it as a viable candidate for oral administration, addressing historical limitations of benzothiazoles related to poor bioavailability.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-6-4-5-10(7-11)16(20)19-17-18-12-8-13(22-2)14(23-3)9-15(12)24-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNTZLHZUHSIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 5,6-dimethoxybenzo[d]thiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring system can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between the target compound and analogous benzothiazole derivatives:
Key Observations:
- Substituent Effects on Solubility: The 5,6-dimethoxy groups on the benzothiazole ring in the target compound likely improve aqueous solubility compared to the single methoxy group in ’s adamantyl derivative. Methoxy groups enhance polarity and hydrogen-bonding capacity, critical for pharmacokinetics .
- Amide Linkage vs. Bulky Groups: The 3-methoxybenzamide group in the target compound provides a planar aromatic system for π-π stacking interactions, contrasting with the bulky adamantyl group in , which may enhance membrane permeability but reduce target specificity .
- Non-Benzothiazole Analogues: ’s compound lacks the benzothiazole core but shares an amide bond. Its N,O-bidentate directing group is tailored for metal-catalyzed reactions, highlighting structural trade-offs between medicinal and synthetic applications .
Physicochemical Properties
Analysis:
- The target compound’s higher hydrogen bond acceptor count (6 vs.
- The adamantyl derivative’s high LogP aligns with its membrane-penetrating capabilities, whereas the target compound’s balance of methoxy groups may optimize both solubility and permeability .
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a compound of increasing interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
Chemical Information:
- Molecular Formula: C16H16N2O3S
- Molecular Weight: 320.37 g/mol
- IUPAC Name: this compound
- CAS Number: 1351661-66-9
The structure consists of a benzothiazole moiety linked to a methoxybenzamide, which is significant for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation: It can modulate G-protein coupled receptors (GPCRs), leading to altered signaling pathways that affect cell survival and apoptosis.
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Antiproliferative Activity
This compound has demonstrated notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from studies assessing its efficacy:
These results indicate that the compound is particularly effective against breast cancer cells, suggesting potential for development as an anticancer agent.
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are as follows:
This antibacterial activity highlights the compound's potential as a therapeutic agent in treating bacterial infections.
Case Studies
-
Cancer Cell Line Studies:
A study evaluated the effects of this compound on MCF-7 cells and found that it induced apoptosis through caspase activation and cell cycle arrest at the G1 phase. This suggests that the compound could be further explored for targeted cancer therapies. -
Antioxidative Stress Studies:
In vitro tests demonstrated that the compound significantly reduced oxidative stress markers in treated cells compared to untreated controls. This antioxidative effect was confirmed through assays measuring reactive oxygen species (ROS) levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
